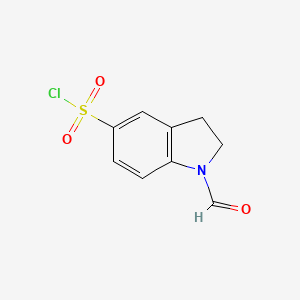
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-formylindoline-5-sulfonyl chloride involves several steps. One common method includes the reaction of indoline derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic attack by the indoline derivative on the sulfonyl chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-formylindoline-5-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide derivatives . These reactions are crucial in medicinal chemistry for developing drugs with various biological activities .
Comparación Con Compuestos Similares
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other indole derivatives:
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-2-carboxylic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-5-carboxylic Acid: Known for its role in synthesizing various bioactive compounds.
The uniqueness of 1-formylindoline-5-sulfonyl chloride lies in its specific reactivity and applications in proteomics research, making it a valuable compound in both academic and industrial settings .
Propiedades
Fórmula molecular |
C9H8ClNO3S |
|---|---|
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
1-formyl-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)8-1-2-9-7(5-8)3-4-11(9)6-12/h1-2,5-6H,3-4H2 |
Clave InChI |
CBFKYLBXAGYDRS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














